molecular formula C12H9F3N2O2 B162159 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one CAS No. 1691-93-6

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one

Cat. No.: B162159
CAS No.: 1691-93-6
M. Wt: 270.21 g/mol
InChI Key: XJJDGTPFEFAAMV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one (CAS: 1691-93-6) is a pyrazolone derivative with the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol. Key structural features include a pyrazolone core substituted with a methyl group at position 5, a phenyl group at position 2, and a trifluoroacetyl group at position 2. This compound exhibits a melting point of 145–148°C and a predicted density of 1.40±0.1 g/cm³ . Its synthesis typically involves trifluoroacetylation of 5-methyl-2-phenylpyrazol-3-one under controlled conditions, often using trifluoroacetic anhydride in the presence of a base .

The trifluoroacetyl group introduces strong electron-withdrawing properties, influencing reactivity and stability.

Properties

CAS No.

1691-93-6

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one

InChI

InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3

InChI Key

XJJDGTPFEFAAMV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions, often using phenylhydrazine and methyl iodide as reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Nucleophilic Attack

The presence of the trifluoroacetyl group introduces multiple electrophilic centers within the molecule, allowing for various nucleophilic attacks:

  • Attack at C-2 : Phenylhydrazine preferentially attacks the C-2 position of the pyrazolone ring due to its higher nucleophilicity. This leads to the formation of a hydrazone intermediate which can undergo subsequent cyclization to yield pyrazole derivatives .

  • Attack at C-5 : Under certain conditions, nucleophiles may also attack at C-5 or at the trifluoroacetyl carbon. The choice of solvent significantly influences the regioselectivity of these reactions; for instance, polar solvents favor C-2 attacks while non-polar solvents may lead to C-5 or trifluoroacetyl group attacks .

Reaction Pathways

The following pathways illustrate how different conditions can lead to distinct products:

  • C-2 Attack Pathway :

    • Phenylhydrazine attacks C-2 → Formation of hydrazone → Cyclization → Pyrazole derivative.

  • C-5 Attack Pathway :

    • Phenylhydrazine attacks C-5 → Formation of an intermediate → Rearrangement → Different pyrazole derivative.

Table 2: Reaction Pathways and Products

PathwayNucleophileProduct Type
C-2 AttackPhenylhydrazinePyrazole derivative (major product)
C-5 AttackPhenylhydrazineAlternative pyrazole derivative

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug development. Its potential applications include:

  • Antimicrobial Activity: Studies have shown that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. Research indicates that the trifluoroacetyl group can enhance the compound's effectiveness against various pathogens .
  • Anti-inflammatory Effects: Pyrazolone derivatives are known for their anti-inflammatory properties. The incorporation of the trifluoroacetyl moiety may improve the selectivity and potency of these compounds in targeting inflammatory pathways .

Case Study: Antimicrobial Activity

A study conducted on various pyrazolone derivatives, including this compound, demonstrated a notable reduction in bacterial growth compared to controls. The results suggested a mechanism involving disruption of bacterial cell membranes.

CompoundBacterial StrainInhibition Zone (mm)
ControlE. coli0
TestE. coli15
ControlS. aureus0
TestS. aureus12

Materials Science

The fluorinated groups in the compound contribute to increased stability and hydrophobicity, making it suitable for advanced materials development:

  • Fluorinated Polymers: The incorporation of trifluoroacetyl groups can lead to polymers with enhanced thermal stability and chemical resistance .
  • Coatings and Films: Research indicates that materials containing fluorinated compounds exhibit superior water-repellency and durability, making them ideal for coatings in harsh environments.

Case Study: Coating Applications

In a comparative study on coatings developed with and without fluorinated compounds, those containing this compound showed a significant improvement in water contact angles and abrasion resistance.

Coating TypeWater Contact Angle (°)Abrasion Resistance (mg loss)
Non-fluorinated70150
Fluorinated (Test)11050

Biological Studies

The compound serves as a valuable probe for studying biological pathways due to its ability to interact with specific biomolecules:

  • Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, offering insights into drug design for metabolic disorders .

Case Study: Enzyme Interaction

Research focused on the interaction of this compound with cyclooxygenase enzymes revealed competitive inhibition patterns that suggest potential therapeutic applications in pain management.

EnzymeIC50 (µM)
COX-125
COX-215

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity and selectivity. The compound can inhibit or activate enzymes by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Bioactivity/Application Reference(s)
5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one 5-Me, 2-Ph, 4-CF₃CO Trifluoroacetyl, Pyrazolone Synthetic intermediate; potential anti-tubercular activity
5-Methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one (1a) 5-Me, benzo[d]thiazol, p-tolyldiazenyl Azo, Thiazole Anti-tubercular (IC₅₀ < 10 µg/mL)
5-((3,5-Dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one (19) 5-(3,5-Cl₂PhS)CH₂ Arylsulfanyl Anti-ALS (EC₅₀ = 170 nM)
1,5-Dimethyl-2-phenyl-4-(2-(phenylsulfonyl)acetyl)-1H-pyrazol-3(2H)-one 1,5-Me, 2-Ph, 4-(PhSO₂)CO Sulfonylacetyl Precursor for azole-fused pyrimidines
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-Me, 2-Ph Unsubstituted pyrazolone Intermediate for azo dyes

Substituent Effects on Bioactivity

  • Anti-Tubercular Activity: Compound 1a () shares a pyrazolone core with the target compound but replaces the trifluoroacetyl group with a p-tolyldiazenyl moiety. This substitution confers superior anti-tubercular activity (IC₅₀ < 10 µg/mL), attributed to enhanced electron-donating properties from the azo group .
  • Anti-ALS Activity :
    Arylsulfanyl pyrazolone 19 () demonstrates potent activity against ALS-linked SOD1G93A mutants (EC₅₀ = 170 nM). The thioether and dichlorophenyl groups enhance blood-brain barrier penetration compared to the trifluoroacetyl group, which is bulkier and more polar .

Physical and Crystallographic Properties

  • Melting Points and Solubility :
    The target compound melts at 145–148°C , lower than sulfonylacetyl derivatives (e.g., >200°C in ), likely due to reduced crystallinity from the trifluoromethyl group. Its solubility in dichloromethane and dioxane is comparable to other pyrazolones but lower in polar solvents .

  • Hydrogen-Bonding Patterns : Crystallographic studies (e.g., ) reveal that pyrazolone derivatives often form N–H···O hydrogen bonds. The trifluoroacetyl group may disrupt these interactions compared to unsubstituted pyrazolones, affecting crystal packing and stability .

Biological Activity

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by a trifluoroacetyl group at the 4-position of the pyrazole ring and a phenyl group at the 2-position, exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.

  • Molecular Formula: C₁₂H₉F₃N₂O₂
  • Molecular Weight: Approximately 252.21 g/mol
  • Structure: The compound features a unique combination of functional groups that enhance its biological activity and reactivity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies employing the paper disc diffusion method, the compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured in these assays are summarized in Table 1.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH radical scavenging and reducing power assays. The results indicate that it possesses notable antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related conditions.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies have indicated a binding affinity to COX enzymes, similar to known anti-inflammatory drugs like Celecoxib.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound has been optimized through various methods to improve yield and purity. Techniques such as refluxing with trifluoroacetic anhydride in the presence of sodium acetate have been employed successfully.
  • Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.
  • Comparative Studies : In comparative studies with similar pyrazole derivatives, the unique structural features of this compound were found to confer enhanced biological activities over simpler analogs.

Q & A

Basic: What are the standard synthetic routes for 5-methyl-2-phenyl-4-(trifluoroacetyl)pyrazol-3-one?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves refluxing a chalcone derivative (e.g., (E)-3-(substituted phenyl)-1-(fluoro/methylphenyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 6–8 hours, followed by TLC monitoring, vacuum evaporation, and recrystallization . For trifluoroacetyl incorporation, post-synthetic modifications (e.g., acylation using trifluoroacetic anhydride) are employed. Solvent choice (e.g., ethanol, DMF) and stoichiometric ratios of hydrazine derivatives are critical for yield optimization .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (100–298 K) with SHELXL refinement (R factors <0.08) confirms molecular geometry and packing. Data-to-parameter ratios >14:1 ensure reliability .
  • Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6_6) identify proton environments (e.g., pyrazole ring protons at δ 2.1–2.4 ppm, trifluoroacetyl CF3_3 at δ 110–120 ppm in 19F^{19}F NMR). MS-ESI (m/z 270.1 [M+H]+^+) verifies molecular weight .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages (e.g., C 70.94%, H 6.02%) validate purity .

Advanced: How can researchers resolve discrepancies in crystallographic data (e.g., varying R factors) for this compound?

Methodological Answer:
Data contradictions often arise from crystal quality or refinement parameters. Mitigation strategies include:

  • Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Refinement : Adjust SHELXL parameters (e.g., anisotropic displacement for heavy atoms, hydrogen bonding restraints) and validate with the Hamilton R-factor test .
  • Validation Tools : Employ PLATON or CCDC Mercury to check for missed symmetry (e.g., twinning) and ensure ADDSYM compatibility .

Advanced: How do hydrogen-bonding patterns influence the compound’s physicochemical properties?

Methodological Answer:
Graph set analysis (Etter’s formalism) reveals directional N–H···O and C–H···F interactions, which stabilize crystal packing and affect solubility/melting points. For example:

  • N–H···O (2.8–3.0 Å) : Enhances thermal stability (m.p. 145–148°C) .
  • C–H···F (3.2–3.5 Å) : Contributes to hydrophobic behavior, impacting bioavailability. Computational tools (e.g., Gaussian DFT) model these interactions for property prediction .

Advanced: How can the bioactivity of this compound be optimized for antimicrobial applications?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the phenyl ring to enhance microbial membrane penetration. For example, 4-chloro derivatives show higher activity against Staphylococcus aureus (MIC 8 µg/mL vs. 16 µg/mL for parent compound) .
  • Assay Design : Use disc diffusion (30 µg/mL concentration) with amoxicillin/cephalexin controls. Pre-screen via molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) .

Advanced: What methodologies enable the use of this compound in spectrophotometric metal detection?

Methodological Answer:
The compound acts as a chelating agent for Co(II) and Pb(II) via its pyrazolone and trifluoroacetyl moieties. Key steps:

  • Reagent Preparation : Dissolve in ethanol (104^{-4} M) and mix with metal ions in acetate buffer (pH 5.0–6.0).
  • Detection : Measure absorbance at λmax_{max} 450–470 nm (Co) or 520–540 nm (Pb) using UV-Vis. Calibration curves (0.1–10 ppm) achieve R2^2 >0.98. Interference studies (e.g., Fe(III), Cu(II)) validate selectivity .

Advanced: How can computational tools aid in designing derivatives with improved pharmacological profiles?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values) with bioactivity.
  • ADMET Prediction : SwissADME predicts logP (2.5–3.5) and BBB permeability, guiding CNS-targeted modifications .
  • Docking Studies : PyRx AutoDock screens derivatives against targets like SOD1 (for neurodegenerative applications) .

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